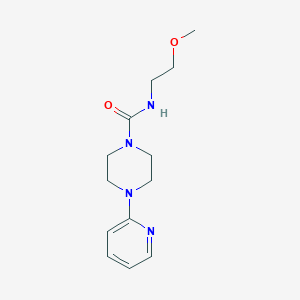![molecular formula C17H26ClNO2 B4441481 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride](/img/structure/B4441481.png)
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride
Overview
Description
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenoxy group, and a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenoxy group, and the construction of the butenyl chain. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenoxy Group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable electrophile.
Construction of the Butenyl Chain: This can be accomplished through various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine: Without the hydrochloride group, this compound may have different solubility and stability properties.
4-(2-methoxyphenoxy)but-2-enyl derivatives: These compounds may share some structural features but differ in their biological activity and applications.
Properties
IUPAC Name |
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-15-8-7-12-18(14-15)11-5-6-13-20-17-10-4-3-9-16(17)19-2;/h3-6,9-10,15H,7-8,11-14H2,1-2H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIRDKYELACQM-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC=CCOC2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C/C=C/COC2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[(2-ETHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE](/img/structure/B4441410.png)
![N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441414.png)

![1-(ethylsulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B4441439.png)
![N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441446.png)
![Methyl 3-(1-methoxy-1-oxobutan-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4441451.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B4441453.png)



![1-(4-METHOXYPHENYL)-3-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}UREA](/img/structure/B4441490.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441515.png)
